molecular formula C7H3BrF3NO B1394896 1-(2-Bromopyridin-3-yl)-2,2,2-trifluoroethanone CAS No. 886371-13-7

1-(2-Bromopyridin-3-yl)-2,2,2-trifluoroethanone

Cat. No.: B1394896
CAS No.: 886371-13-7
M. Wt: 254 g/mol
InChI Key: RSHVARBDWGSCQS-UHFFFAOYSA-N
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Description

1-(2-Bromopyridin-3-yl)-2,2,2-trifluoroethanone is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of a bromine atom at the 2-position of the pyridine ring and a trifluoromethyl ketone group at the 3-position

Preparation Methods

The synthesis of 1-(2-Bromopyridin-3-yl)-2,2,2-trifluoroethanone typically involves the following steps:

    Starting Materials: The synthesis begins with 2-bromopyridine and trifluoroacetic anhydride.

    Reaction Conditions: The reaction is carried out under anhydrous conditions, often in the presence of a base such as triethylamine to neutralize the acidic by-products.

    Procedure: The 2-bromopyridine is reacted with trifluoroacetic anhydride in a suitable solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours until the reaction is complete.

    Purification: The crude product is purified by column chromatography to obtain pure this compound.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

1-(2-Bromopyridin-3-yl)-2,2,2-trifluoroethanone undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The trifluoromethyl ketone group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride.

    Oxidation Reactions: The compound can undergo oxidation to form more complex derivatives, often using oxidizing agents like potassium permanganate.

Common reagents and conditions used in these reactions include palladium catalysts for cross-coupling reactions, strong bases for deprotonation, and various solvents like tetrahydrofuran (THF) and dimethylformamide (DMF).

Scientific Research Applications

1-(2-Bromopyridin-3-yl)-2,2,2-trifluoroethanone has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor or receptor modulator.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials with unique properties, such as fluorinated polymers and advanced coatings.

Mechanism of Action

The mechanism of action of 1-(2-Bromopyridin-3-yl)-2,2,2-trifluoroethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl ketone group is known to form strong interactions with active sites of enzymes, leading to inhibition of their activity. The bromine atom can also participate in halogen bonding, further stabilizing the interaction with the target molecule. These interactions can modulate various biochemical pathways, resulting in the observed biological effects.

Comparison with Similar Compounds

1-(2-Bromopyridin-3-yl)-2,2,2-trifluoroethanone can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its trifluoromethyl ketone group, which imparts distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

IUPAC Name

1-(2-bromopyridin-3-yl)-2,2,2-trifluoroethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrF3NO/c8-6-4(2-1-3-12-6)5(13)7(9,10)11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSHVARBDWGSCQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)Br)C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40695010
Record name 1-(2-Bromopyridin-3-yl)-2,2,2-trifluoroethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40695010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886371-13-7
Record name 1-(2-Bromo-3-pyridinyl)-2,2,2-trifluoroethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886371-13-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-Bromopyridin-3-yl)-2,2,2-trifluoroethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40695010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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